

# Spectroscopic characterization of norbixin (UV-Vis, NMR, IR).

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# Spectroscopic Profile of Norbixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **norbixin**, a natural apocarotenoid dicarboxylic acid derived from the annatto tree (Bixa orellana). **Norbixin** is widely used as a natural colorant in the food and cosmetic industries and possesses various biological activities, making its thorough characterization essential for quality control, research, and drug development. This document details its spectral properties using Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

## **UV-Visible Spectroscopy**

UV-Vis spectroscopy of **norbixin** is characterized by a strong absorption band in the visible region, which is responsible for its yellow-orange to red color. The position and fine structure of the absorption maxima are sensitive to the solvent used, a phenomenon known as solvatochromism. This is attributed to the conjugated polyene chain of the **norbixin** molecule.

### **Data Presentation**

The following table summarizes the UV-Visible absorption maxima ( $\lambda$ max) of **norbixin** in various solvents. The presence of multiple peaks is characteristic of the vibrational fine



structure of the electronic transition.

Solvent	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Reference
Acetone	429	457	487	[1]
Methanol	-	453	-	[2]
Chloroform:Aceti c Acid (99:1)	-	454	483	[3]
0.5% KOH (aq)	-	454	483	[3]
0.5% NaOH (aq)	-	454	-	[3]
Water	384	-	-	[4]

## **Experimental Protocol: UV-Visible Spectroscopy**

Objective: To determine the absorption maxima of **norbixin** in a given solvent.

#### Materials:

- Norbixin sample
- Spectrophotometric grade solvents (e.g., acetone, methanol, chloroform)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

 Preparation of Stock Solution: Accurately weigh a small amount of norbixin and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).



- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 2, 4, 6, 8, 10 μg/mL).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
- Sample Measurement: Record the absorbance spectra for each of the prepared norbixin solutions.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectra.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. However, comprehensive <sup>1</sup>H and <sup>13</sup>C NMR data for **norbixin** is not readily available in the published literature. The data presented here is for bixin, a closely related methyl ester of **norbixin**, to provide an approximate reference for the expected chemical shifts. The primary difference in the spectra would be the absence of the methyl ester signals and the presence of signals corresponding to the second carboxylic acid group in **norbixin**.

## **Data Presentation (Reference: Bixin)**

<sup>1</sup>H NMR (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Assignment (tentative)
~1.9 - 2.0	S	Methyl protons
~3.7	S	Methoxy protons (-OCH₃)
~5.8 - 7.5	m	Olefinic protons
~9.5	S	Aldehydic proton (from minor isomers/impurities)

<sup>13</sup>C NMR (in CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Assignment (tentative)
~12.0 - 21.0	Methyl carbons
~51.0	Methoxy carbon (-OCH₃)
~120.0 - 145.0	Olefinic carbons
~167.0	Carbonyl carbon (ester)
~170.0	Carbonyl carbon (acid)

# **Experimental Protocol: NMR Spectroscopy (General for Carotenoids)**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of a carotenoid sample.

#### Materials:

- Norbixin sample (highly purified)
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- NMR tubes (high precision)
- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane TMS)

#### Procedure:

- Sample Preparation: Dissolve an appropriate amount of the purified norbixin sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent in a clean vial.[5]
- Transfer to NMR Tube: Carefully transfer the solution into an NMR tube.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to



optimize the homogeneity of the magnetic field.

- Data Acquisition: Acquire the <sup>1</sup>H spectrum. Subsequently, acquire the <sup>13</sup>C spectrum.
  Standard pulse programs are used. For <sup>13</sup>C, a proton-decoupled spectrum is typically obtained.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.
- Data Analysis: The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm). The multiplicity and integration of the peaks in the <sup>1</sup>H spectrum are analyzed.

## Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **norbixin** shows characteristic absorption bands for carboxylic acids, alkenes, and methyl groups.

#### **Data Presentation**

The following table lists the major IR absorption bands for **norbixin** and their corresponding functional group assignments.[2][6]

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3302	О-Н	Stretching (Carboxylic acid)
~2391, 2193	С-Н	Bending
~1635-1651	C=O	Stretching (Carboxylic acid)
~1396-1450	C=C	Stretching (Alkene)
~1396	С-Н	Bending (Methyl)

## **Experimental Protocol: FTIR Spectroscopy**

Objective: To obtain the infrared spectrum of **norbixin**.



#### Materials:

- Norbixin sample
- Potassium bromide (KBr, spectroscopic grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

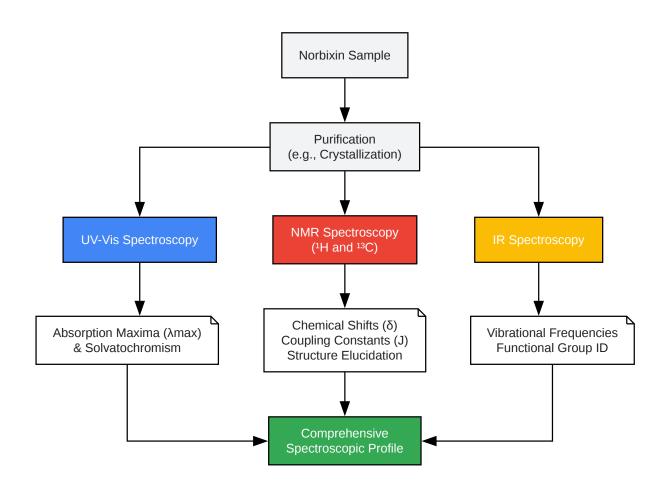
#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Thoroughly dry the KBr to remove any moisture.
  - Grind a small amount of **norbixin** (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Record the spectrum of the **norbixin** sample.
- Data Analysis: Identify the positions of the major absorption bands and assign them to the corresponding functional groups.

## **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the spectroscopic characterization of **norbixin**.





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Caption: General workflow for the spectroscopic characterization of **norbixin**.

In conclusion, this guide provides a foundational understanding of the spectroscopic characteristics of **norbixin**. While UV-Vis and IR data are well-documented, a notable gap exists in the public domain for detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral assignments for **norbixin** itself. Further research to fully elucidate its NMR profile would be highly beneficial for the scientific and industrial communities.

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